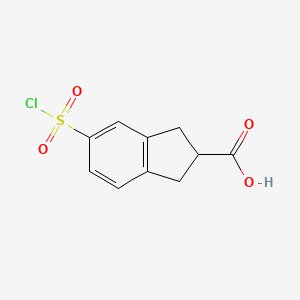

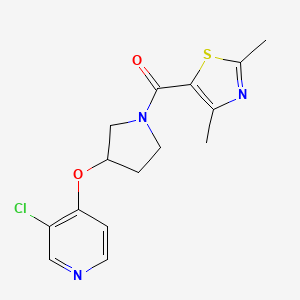

5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorosulfonyl compounds can be complex and varies depending on the specific compound. For example, Chlorosulfonic acid, a related compound, is synthesized by treating cyanogen chloride with sulfur trioxide . Another method involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . A patent describes the preparation of a 5-chlorosulfonyl compound using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride .Chemical Reactions Analysis

Chlorosulfonyl compounds are known to participate in various chemical reactions. For example, Chlorosulfonyl isocyanate, a related compound, is known to undergo cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Wissenschaftliche Forschungsanwendungen

Catalysts for Synthesis Reactions

One study describes the preparation and use of 1,3,5-Tris(hydrogensulfato) benzene (THSB) as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the advantages of excellent yields, simple procedures, easy work-up, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). This suggests the potential for using similar catalysts in reactions involving 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid to achieve efficient synthesis of complex molecules.

Novel Condensing Agents

Another study introduces 5H-3-oxa-Octafluoropentanesulfonyl fluoride as a novel and efficient condensing agent for esterification and amidation, offering a new method for synthesizing bioactive compounds (Yan et al., 2009). This highlights the innovative use of sulfonyl fluoride compounds in facilitating chemical transformations, which could be applicable to the use of this compound in similar synthetic applications.

Mechanism and Selectivity in Oxidation Reactions

Research on the selective oxidation of hydrocarbons by aqueous platinum salts provides insights into mechanisms and selectivity, illustrating how specific functional groups can be selectively oxidized under controlled conditions (Labinger et al., 1993). Such studies can inform the development of reaction conditions for the selective modification of this compound.

Biosynthesis and Stereochemical Considerations

In the realm of biosynthesis, research confirming stereochemical assignments and exploring the role of enzymes in the stereoinversion process of L-proline in carbapenem biosynthesis reveals the complexity of enzymatic reactions and the importance of stereochemistry in bioactive compounds (Stapon et al., 2003). This could provide a framework for considering how this compound might be utilized or modified in biosynthetic pathways to produce novel compounds.

Safety and Hazards

Chlorosulfonyl compounds can be hazardous. For example, 5-Chlorosulfonyl-2-hydroxybenzoic acid is known to cause severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 5-(Chlorosulfonyl)-2-fluorobenzoic acid is also known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c11-16(14,15)9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSIFMBUXXODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)

![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)